8-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-7-[(E)-(4-nitrophenyl)diazenyl]-4H-cyclohepta[c]furan-4-one
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Overview
Description
8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE can undergo various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-4E-heptene-3-one
- (1E, 6E)-1, 7-Bis (4-hydroxy-3-methoxyphenyl)-1, 6-heptadiene-3, 5-Dione
Uniqueness
8-HYDROXY-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]-4H-CYCLOHEPTA[C]FURAN-4-ONE is unique due to its combination of functional groups and the cycloheptafuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H19N3O6 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-hydroxy-6-(4-methoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)diazenyl]cyclohepta[c]furan-8-one |
InChI |
InChI=1S/C24H19N3O6/c1-13-21-20(28)12-19(15-4-10-18(32-3)11-5-15)23(24(29)22(21)14(2)33-13)26-25-16-6-8-17(9-7-16)27(30)31/h4-12,29H,1-3H3 |
InChI Key |
YIFQDGDAHFTBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=C(C(=C(C2=C(O1)C)O)N=NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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